molecular formula C23H27NO9 B589856 (2S,3S,4S,5R,6S)-6-[[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;hydrate CAS No. 136765-44-1

(2S,3S,4S,5R,6S)-6-[[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;hydrate

Cat. No.: B589856
CAS No.: 136765-44-1
M. Wt: 464.485
InChI Key: WAEXKFONHRHFBZ-RHFLYEDMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S,4S,5R,6S)-6-[[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;hydrate is a certified reference material used primarily in forensic and toxicological analysis. It is a stable-labeled internal standard suitable for quantitation of morphine levels in biological samples such as urine, serum, or plasma by liquid chromatography-mass spectrometry (LC/MS) or gas chromatography-mass spectrometry (GC/MS) . This compound is a primary plasma and urinary metabolite of the opiate analgesic morphine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Morphine-D3-3-beta-D-glucuronide is synthesized by the glucuronidation of morphine. The process involves the reaction of morphine with uridine diphosphate glucuronic acid (UDPGA) in the presence of the enzyme UDP-glucuronosyltransferase (UGT) . The reaction is typically carried out in an aqueous buffer at a pH of around 7.4 and a temperature of 37°C .

Industrial Production Methods

Industrial production of Morphine-D3-3-beta-D-glucuronide involves the use of large-scale bioreactors where the glucuronidation reaction is carried out under controlled conditions. The product is then purified using chromatographic techniques to obtain a high-purity compound suitable for use as a reference material .

Chemical Reactions Analysis

Types of Reactions

Morphine-D3-3-beta-D-glucuronide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2S,3S,4S,5R,6S)-6-[[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;hydrate is extensively used in scientific research, including:

Mechanism of Action

Morphine-D3-3-beta-D-glucuronide exerts its effects through its interaction with opioid receptors in the central nervous system. It is a metabolite of morphine and retains some of its pharmacological properties. The compound binds to the mu-opioid receptor, leading to analgesic effects. it is also known to have hyperglycemic and neuroexcitatory effects mediated via a non-opioid mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morphine-D3-3-beta-D-glucuronide is unique due to its stable isotopic labeling, which makes it an ideal internal standard for analytical applications. Its stability and precise quantitation capabilities set it apart from other similar compounds .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO9.H2O/c1-24-7-6-23-10-3-4-12(25)20(23)32-18-13(5-2-9(14(18)23)8-11(10)24)31-22-17(28)15(26)16(27)19(33-22)21(29)30;/h2-5,10-12,15-17,19-20,22,25-28H,6-8H2,1H3,(H,29,30);1H2/t10-,11+,12-,15-,16-,17+,19-,20-,22+,23-;/m0./s1/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXDFTDTRJWDOR-TYFKZZAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)OC3C(C=C4)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)O[C@H]3[C@H](C=C4)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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